molecular formula C15H14O3 B2378877 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid CAS No. 856810-01-0

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid

Cat. No.: B2378877
CAS No.: 856810-01-0
M. Wt: 242.274
InChI Key: FBLXBLMCMACDSZ-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid (CAS: 856810-01-0) is a substituted propanoic acid featuring a 3-hydroxyphenyl group at position 3 and a phenyl group at position 2 of the propanoic acid backbone. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol .

The 3-hydroxyphenyl group contributes to hydrogen-bonding interactions and polarity, while the 2-phenyl substituent introduces steric bulk and lipophilicity. This balance of hydrophilic and hydrophobic properties may influence its pharmacokinetic behavior, such as absorption via monocarboxylic acid transporters (MCTs), as observed in structurally related phenolic acids .

Properties

IUPAC Name

3-(3-hydroxyphenyl)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-8-4-5-11(9-13)10-14(15(17)18)12-6-2-1-3-7-12/h1-9,14,16H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLXBLMCMACDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Another method involves the Reformatsky reaction, which is a two-step process. The first step involves the reaction of an aldehyde with a zinc reagent to form a β-hydroxy ester. The second step involves the hydrolysis of the ester to yield the desired acid .

Industrial Production Methods

Industrial production of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of derivatives of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid. For instance, chlorinated derivatives have shown significant activity against various pathogens, including Escherichia coli and Staphylococcus aureus. These compounds were isolated from marine-derived actinomycetes and demonstrated selective antimicrobial effects, indicating their potential as novel antibiotic agents .

Case Study: Marine-Derived Antimicrobial Compounds

  • Source : Streptomyces coelicolor
  • Active Compounds : 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester
  • Activity : Significant against E. coli and S. aureus
  • Implication : Potential for developing new antibiotics targeting resistant strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) while showing lower toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study: Anticancer Activity

  • Active Compounds : Various derivatives of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid
  • Cell Line Tested : A549 (non-small cell lung cancer)
  • Results : Some compounds reduced cell viability significantly while maintaining safety in normal cells.
  • : Promising scaffolds for further development of anticancer drugs .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which can contribute to reducing oxidative stress in biological systems.

Research Findings on Antioxidant Activity

  • Methodology : DPPH radical scavenging assay
  • Findings : Certain derivatives demonstrated potent antioxidant activity comparable to established antioxidants like ascorbic acid.
  • Significance : Potential applications in nutraceuticals and functional foods aimed at combating oxidative stress-related diseases .

The compound is also recognized as a metabolite of procyanidins and caffeic acid, which are prevalent in various dietary sources such as chocolate and fruits. Its role as a metabolite suggests potential health benefits associated with its consumption through natural food sources .

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the adhesion of monocytes to endothelial cells by modulating the expression of E-selectin, a cell adhesion molecule. This effect is mediated through the inhibition of the NF-κB signaling pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) 3-(3-Hydroxyphenyl)propanoic Acid (CAS: 621-54-5)
  • Structure : Lacks the 2-phenyl group, with a hydroxylated phenyl at position 3.
  • Properties : Smaller molecular weight (166.17 g/mol), higher polarity, and confirmed absorption via intestinal MCTs .
  • Bioactivity: Metabolite of dietary polyphenols (e.g., caffeic acid) with antioxidant properties .
(b) 3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid
  • Structure: Hydroxyl group at position 4 on the phenyl ring and an additional hydroxyl at position 2 of the propanoic chain.
  • Properties : Increased hydrogen-bonding capacity and solubility compared to the 3-hydroxyphenyl analog. Used in peptide synthesis (e.g., tyrosine derivatives) .
(c) 3-Carbamoyl-2-phenylpropionic Acid (HMDB0060367)
  • Structure : Carbamoyl group replaces the hydroxyl on the phenyl ring.
(d) 3-(Acetyloxy)-2-phenylpropanoic Acid
  • Structure : Acetylated hydroxyl group on the phenyl ring.
  • Properties : Esterification reduces polarity, improving membrane permeability. Synthesized via green esterification methods using Dowex H⁺/NaI .

Pharmacokinetic and Bioactivity Comparisons

Compound Key Functional Groups Molecular Weight (g/mol) Bioactivity/Applications References
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid 3-hydroxyphenyl, 2-phenyl 242.27 Potential antioxidant; structural motifs in GPCR ligands
3-(3-Hydroxyphenyl)propanoic acid 3-hydroxyphenyl 166.17 Antioxidant; gut microbiota metabolite
3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid 4-hydroxyphenyl, 2-hydroxy 182.17 Precursor in antibiotic synthesis
3-Carbamoyl-2-phenylpropionic acid Carbamoyl, 2-phenyl 209.20 Noted in metabolic studies; uncharacterized bioactivity
Key Observations:

Polarity and Absorption: The absence of the 2-phenyl group in 3-(3-hydroxyphenyl)propanoic acid enhances solubility and MCT-mediated absorption, whereas the 2-phenyl group in the target compound may limit aqueous solubility but improve lipid membrane interaction .

Bioactivity : Hydroxyl positioning (3- vs. 4-) affects antioxidant efficacy. For example, 3-hydroxyphenyl derivatives are more effective free-radical scavengers than 4-hydroxyphenyl analogs due to resonance stabilization .

Synthetic Accessibility : Ester derivatives (e.g., 3-acetyloxy analogs) are synthesized efficiently via acid-catalyzed methods, whereas carbamoyl derivatives require specialized condensation techniques .

Structural Analogues in Drug Development

  • LK01381 (3-[5-({[30-(Trifluoromethyl)biphenyl-3-yl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]propanoic acid): Features a thiadiazole ring and trifluoromethyl group, showing high ligand affinity for G protein-coupled receptors (GPCRs) .
  • Les-247 (Ciminalum-4-thiazolidinone hybrid): Demonstrates antimicrobial activity via Knoevenagel condensation synthesis, highlighting the role of heterocyclic moieties in bioactivity .

Biological Activity

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid, also known as a derivative of phenylpropanoids, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can be represented as follows:

  • Molecular Formula : C16H16O3
  • CAS Number : 856810-01-0

This compound features a hydroxyl group attached to a phenyl ring, which is crucial for its biological activity.

Biological Activities

1. Antioxidant Activity

Research indicates that phenolic compounds like 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

  • Mechanism : The hydroxyl group in the structure enhances the ability to donate electrons, thereby neutralizing free radicals.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

  • Case Study : In vitro studies demonstrated that treatment with 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid reduced levels of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS) .

3. Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various pathogens. Its effectiveness varies depending on the type of microorganism.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Gene Regulation : It has been shown to influence the expression of genes associated with oxidative stress response and inflammation .

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. A double-blind study involving human participants demonstrated that after oral administration, peak plasma concentrations were reached within approximately 6 hours, indicating good absorption characteristics .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis typically involves multi-step protocols, including condensation, reduction, and hydrolysis. For example:

  • Condensation: React 3-hydroxybenzaldehyde with phenylacetic acid derivatives under basic conditions (e.g., NaOH) to form the α,β-unsaturated intermediate.
  • Reduction: Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the double bond. NaBH₄ is preferred for stereocontrol in small-scale reactions .
  • Hydrolysis: Acidic (HCl) or enzymatic hydrolysis of ester intermediates yields the final carboxylic acid.

To ensure enantiomeric purity:

  • Chiral Catalysts: Employ asymmetric hydrogenation with Ru-BINAP catalysts for >90% enantiomeric excess (ee) .
  • Chromatography: Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (85:15) to verify purity .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR: Assign peaks using 1H^1H- and 13C^{13}C-NMR in DMSO-d₆. Key signals include:
    • Aromatic protons (δ 6.7–7.3 ppm, multiplet).
    • Hydroxyl proton (δ 9.8–10.2 ppm, broad singlet).
    • Propanoic acid protons (δ 2.8–3.2 ppm, doublet of doublets) .
  • HPLC-MS: Use a C18 column (ACN:0.1% formic acid gradient) coupled with ESI-MS for purity assessment (expected [M-H]⁻ at m/z 257.1) .
  • IR: Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and metabolic stability of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets like COX-2 or PPARγ. Optimize the hydroxyl and carboxylic acid groups for hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
  • ADME Prediction: Tools like SwissADME predict moderate bioavailability (LogP ~2.5) due to the polar carboxylic acid group but potential Phase II conjugation (glucuronidation) at the hydroxyl group, reducing plasma stability .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers, critical for membrane permeability .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Assay Variability: Standardize assays (e.g., COX-2 inhibition via fluorometric kits) with positive controls (e.g., ibuprofen).
  • Metabolite Interference: Use LC-MS to identify active metabolites (e.g., methylated derivatives) that may contribute to observed effects .
  • Structural Isomerism: Confirm regiochemistry via NOESY NMR to rule out 2-phenyl vs. 4-phenyl isomers .

Q. What strategies improve metabolic stability without compromising target affinity?

Methodological Answer:

  • Prodrug Design: Esterify the carboxylic acid (e.g., ethyl ester) to enhance absorption, with in situ hydrolysis by carboxylesterases .
  • Deuterium Labeling: Replace hydroxyl hydrogens with deuterium to slow Phase I oxidation (e.g., CYP2C9-mediated metabolism) .
  • Bioisosteres: Replace the hydroxyl group with a fluorine atom to reduce glucuronidation while maintaining hydrogen-bonding capacity .

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